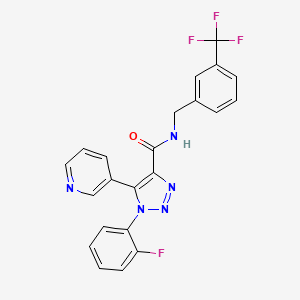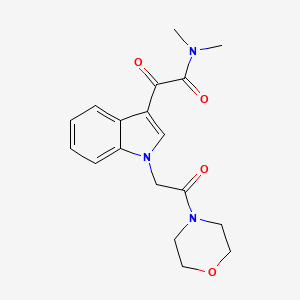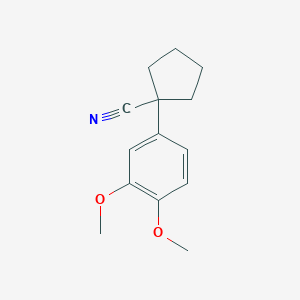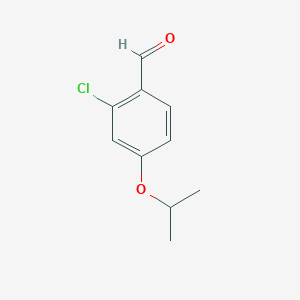
N-(3,4-dimethoxyphenyl)-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3,4-dimethoxyphenyl)-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide" is a derivative of 1,3,4-oxadiazole, a class of compounds known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,3,4-oxadiazole derivatives has been extensively studied for various biological properties, including anticancer, antibacterial, and enzyme inhibition activities.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from appropriate precursors. For instance, the synthesis of 2-chloro-N-(aryl substituted) acetamide derivatives of 1,3,4-oxadiazole involves linear synthesis, characterized by spectroscopic methods such as LCMS, IR, and NMR . Similarly, other papers describe multistep synthetic routes involving esterification, hydrazide formation, and subsequent cyclization to form the oxadiazole ring, followed by thiolation and final substitution reactions to obtain the desired acetamide derivatives .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized using various spectroscopic techniques. For example, IR, NMR, and mass spectral data are used to confirm the structures of synthesized compounds . These techniques provide information about the functional groups present, the substitution pattern on the oxadiazole ring, and the overall molecular framework.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include acetylation, alkylation, esterification, cyclization, and substitution reactions . These reactions are typically carried out in the presence of bases or catalysts and in polar aprotic solvents to facilitate the formation of the desired products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the substituents on the oxadiazole ring and the acetamide moiety. These properties are crucial for the biological activity of the compounds. For instance, the cytotoxicity of these compounds against various cancer cell lines is determined using assays like the MTT assay, and the IC50 values are obtained to assess their potency . Additionally, the antibacterial and enzyme inhibition activities of these compounds are evaluated to determine their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study explored the synthesis and evaluation of acetamide derivatives, including those with structures related to N-(3,4-dimethoxyphenyl)-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide, for their corrosion inhibition properties. These compounds were synthesized via amidation reactions and tested for their corrosion prevention efficiencies in acidic and oil medium, demonstrating promising inhibition efficiencies (Yıldırım & Cetin, 2008).
Material Science
In material science, thermally stable polyimides and a poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group, related to the compound of interest, were synthesized. These materials were characterized for their solubility, thermal behavior, and potential for Co(II) adsorption from aqueous solutions, showing that they could serve as efficient materials for environmental cleanup applications (Mansoori et al., 2012).
Pharmacology
A novel approach in pharmacology involved the synthesis of acetamide derivatives incorporating structures akin to N-(3,4-dimethoxyphenyl)-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide for evaluating their biological activity. One study focused on the creation of novel compounds with potential inhibition against five-lipoxygenase activity protein (FLAP), highlighting their synthesis, characterization, and the pharmacokinetic properties (Latli et al., 2015).
Chemical Synthesis
In the realm of chemical synthesis, the compound's derivatives were investigated for their antimicrobial activities. A notable study synthesized a series of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, evaluating their antibacterial potentials. This research opens pathways for the development of new antibacterial agents, showcasing the compound's versatility in synthesizing biologically active molecules (Iqbal et al., 2017).
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-5-pyridin-3-yl-N-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F4N5O/c23-17-8-1-2-9-18(17)31-20(15-6-4-10-27-13-15)19(29-30-31)21(32)28-12-14-5-3-7-16(11-14)22(24,25)26/h1-11,13H,12H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRARRGMOINMLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F)C4=CN=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}nicotinamide](/img/structure/B2546270.png)


![2-Chloro-5-[(4-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2546278.png)



![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)
![1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2546285.png)


![{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2546289.png)
![4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2546290.png)
![methyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2546291.png)